

Spectroscopic Profile of 3,3-Dimethyl-1-phenylbutan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3-Dimethyl-1-phenylbutan-2-one

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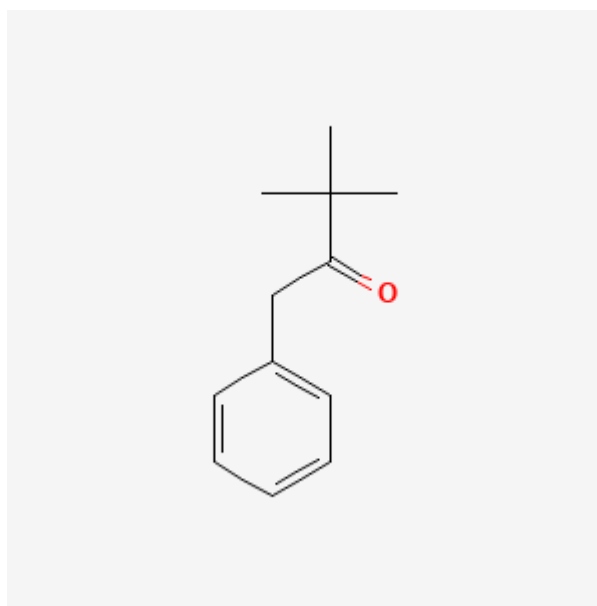
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound **3,3-Dimethyl-1-phenylbutan-2-one** (CAS No: 6721-67-1). Due to the limited availability of open-access, experimentally derived spectra for this specific molecule, this document combines theoretical predictions based on its structure with established general protocols for spectroscopic analysis. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Compound Information

Property	Value
Chemical Name	3,3-Dimethyl-1-phenylbutan-2-one
Synonyms	Benzyl tert-butyl ketone
Molecular Formula	C ₁₂ H ₁₆ O
Molecular Weight	176.26 g/mol

Structure



Spectroscopic Data Summary

The following tables summarize the predicted and available spectroscopic data for **3,3-Dimethyl-1-phenylbutan-2-one**.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.20 - 7.40	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~ 3.80	Singlet	2H	Methylene protons (-CH ₂ -)
~ 1.10	Singlet	9H	tert-Butyl protons (-C(CH ₃) ₃)

¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃

Chemical Shift (δ , ppm)	Assignment
> 200	Carbonyl carbon (C=O)
~ 135	Aromatic quaternary carbon
~ 128 - 130	Aromatic CH carbons
~ 50	Methylene carbon (-CH ₂ -)
~ 45	Quaternary carbon (-C(CH ₃) ₃)
~ 26	tert-Butyl methyl carbons

Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3060 - 3030	Medium	C-H stretch (aromatic)
~ 2960 - 2870	Strong	C-H stretch (aliphatic)
~ 1715	Strong	C=O stretch (ketone)
~ 1600, 1495, 1450	Medium-Weak	C=C stretch (aromatic ring)
~ 740, 700	Strong	C-H bend (monosubstituted benzene)

Mass Spectrometry Data (Predicted)

The following data is based on predicted collision cross-section values.[\[1\]](#)

Adduct Ion	Predicted m/z
[M+H] ⁺	177.1274
[M+Na] ⁺	199.1093
[M-H] ⁻	175.1128
[M+NH ₄] ⁺	194.1540
[M+K] ⁺	215.0833
[M] ⁺	176.1196

Major predicted fragmentation pathways would likely involve:

- α -cleavage: Loss of the tert-butyl radical ($\bullet\text{C}(\text{CH}_3)_3$) to give a fragment at m/z 119, or loss of the benzyl radical ($\bullet\text{CH}_2\text{C}_6\text{H}_5$) to give a fragment at m/z 85.
- McLafferty rearrangement: If applicable, though less likely for this specific structure.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **3,3-Dimethyl-1-phenylbutan-2-one** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Acquire ^1H and ^{13}C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- **Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the compound with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid directly on the ATR crystal. If the sample is a low-melting solid or can be dissolved in a volatile solvent, a thin film can be cast on a salt plate (e.g., NaCl or KBr).
- **Data Acquisition:** Place the sample in the FT-IR spectrometer and acquire the spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the empty sample holder (or pure KBr pellet/solvent) should be taken and subtracted from the sample spectrum.
- **Processing:** Label the significant peaks in the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

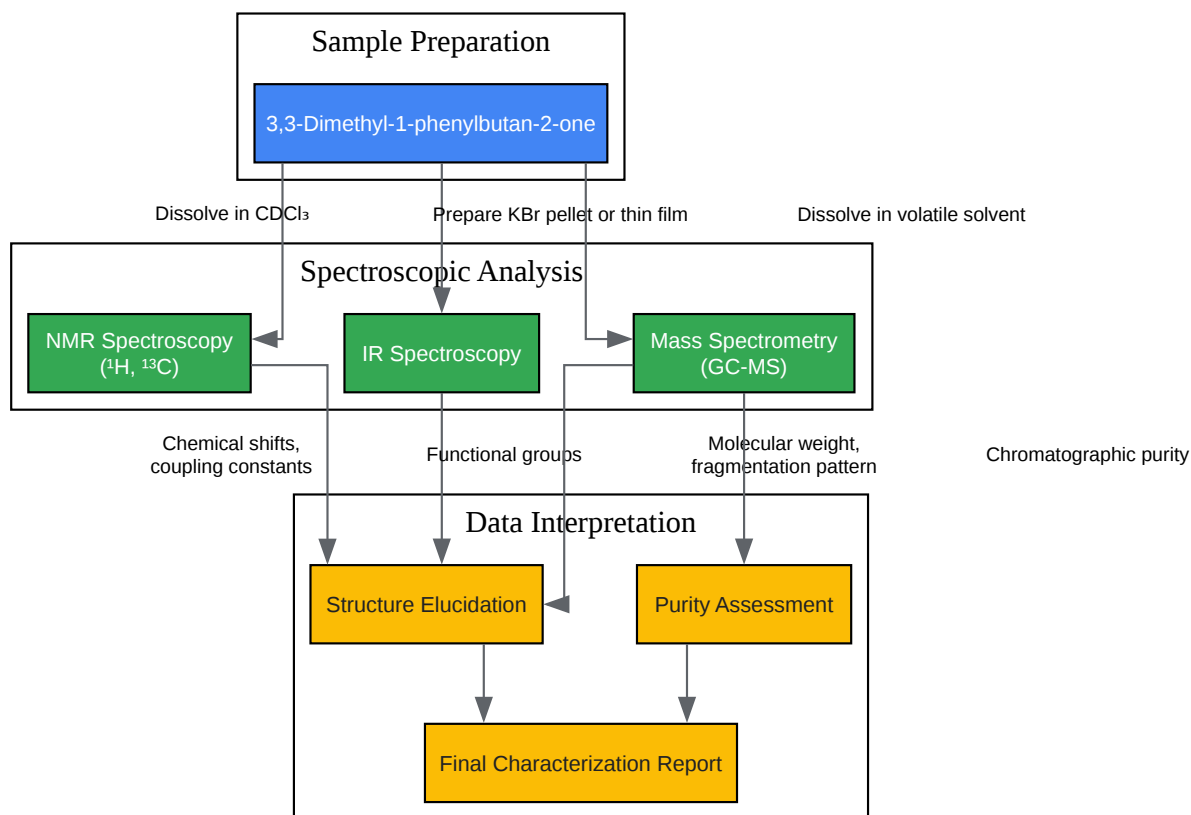
- **Sample Preparation:** Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **GC Separation:** Inject a small volume (e.g., 1 μL) of the solution into the GC system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The

oven temperature program should be optimized to ensure good separation of the analyte from any impurities.

- **MS Analysis:** The eluent from the GC column is directed into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum. The mass analyzer scans a range of m/z values (e.g., 40-400 amu) to detect the molecular ion and fragment ions.
- **Data Analysis:** Analyze the resulting chromatogram to determine the retention time of the compound and the mass spectrum of the corresponding peak.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of an organic compound like **3,3-Dimethyl-1-phenylbutan-2-one**.



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Caption: Workflow for the spectroscopic analysis of **3,3-Dimethyl-1-phenylbutan-2-one**.

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References

- 1. PubChemLite - 3,3-dimethyl-1-phenylbutan-2-one ($\text{C}_{12}\text{H}_{16}\text{O}$) [pubchemlite.lcsb.uni.lu]

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